![molecular formula C23H24ClN3O3 B2943313 (5-Chloro-2-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705766-28-4](/img/structure/B2943313.png)
(5-Chloro-2-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(5-Chloro-2-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24ClN3O3 and its molecular weight is 425.91. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Analysis
Research into similar compounds, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, has provided valuable insights into their crystal and molecular structures. These studies have characterized compounds spectroscopically and confirmed structures through X-ray diffraction (XRD) studies, highlighting the importance of understanding intermolecular interactions and molecular conformations for the development of new materials and drugs (Lakshminarayana et al., 2009).
Role of Non-Covalent Interactions
Investigations into 1,2,4-oxadiazole derivatives have revealed the significant role of lone pair-π interaction and halogen bonding in their crystal packing. Such studies underscore the functional role of non-covalent interactions in the supramolecular architectures of these compounds, which can influence their stability, reactivity, and potential biological activities (Sharma et al., 2019).
Design and Antibacterial Activity
The design and synthesis of novel derivatives have been explored for their antibacterial activity. For example, {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones have shown significant activity against various bacteria, indicating the potential of these compounds in developing new antibacterial agents (Rai et al., 2010).
Synthesis and Antimicrobial Activity
Further research has been conducted on the synthesis of new pyridine derivatives, assessing their antimicrobial activity. This work contributes to the search for new compounds with potential therapeutic applications, especially in treating infections resistant to current antibiotics (Patel et al., 2011).
Molecular Interactions and Drug Design
The molecular interactions of specific antagonists with their target receptors have been studied to understand better their binding mechanisms and potential as drug candidates. These studies are crucial in the drug discovery process, offering insights into the structural requirements for the activity and selectivity of new pharmacological agents (Shim et al., 2002).
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-15-6-3-4-8-18(15)22-25-21(30-26-22)12-16-7-5-11-27(14-16)23(28)19-13-17(24)9-10-20(19)29-2/h3-4,6,8-10,13,16H,5,7,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFUUAWGDUCWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone |
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